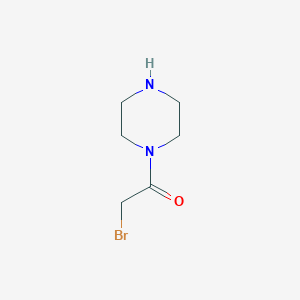
2-Bromo-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(piperazin-1-yl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(piperazin-1-yl)ethan-1-one typically involves the bromination of 1-(piperazin-1-yl)ethan-1-one. This can be achieved by reacting 1-(piperazin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Applications De Recherche Scientifique
2-Bromo-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential activity against neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the piperazine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperazin-1-yl)ethan-1-one: This compound lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one: This compound features a bromophenoxy group instead of a bromine atom, leading to different reactivity and applications.
2-(Piperazin-1-yl)ethan-1-ol:
Uniqueness
2-Bromo-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis. The bromine atom allows for various substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization.
Propriétés
Formule moléculaire |
C6H11BrN2O |
|---|---|
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
2-bromo-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H11BrN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |
Clé InChI |
KFWNAJVNJSSPOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
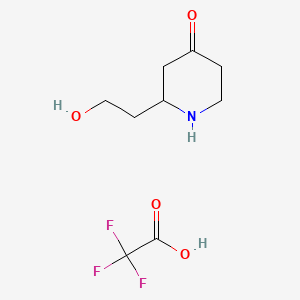
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
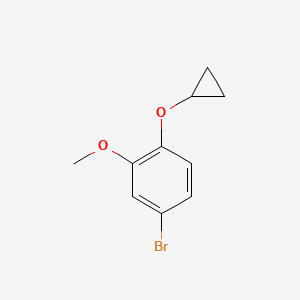
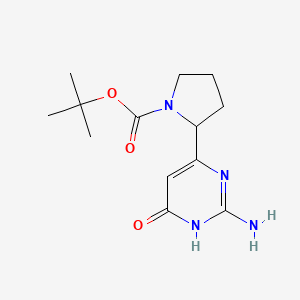
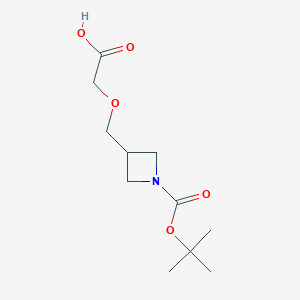




![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
